

(R)-3-Methylheptanoic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3-Methylheptanoic acid

Cat. No.: B1309145

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-**3-Methylheptanoic acid**, a chiral branched-chain fatty acid (BCFA), is a molecule of growing interest in various scientific disciplines. As a member of the medium-chain fatty acid family, it plays a role in chemical signaling in mammals and insects and belongs to a class of lipids with diverse biological activities. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and known biological significance of (R)-**3-Methylheptanoic acid**, tailored for professionals in research and drug development.

Chemical and Physical Properties

(R)-**3-Methylheptanoic acid** is the (R)-enantiomer of **3-methylheptanoic acid**. Its chemical structure consists of a seven-carbon chain with a methyl group at the third carbon and a carboxylic acid functional group. The CAS number for (R)-**3-Methylheptanoic acid** is 57403-74-4.^[1]

Table 1: Identifiers and Basic Properties of (R)-**3-Methylheptanoic Acid**

Property	Value	Source
CAS Number	57403-74-4	[1]
Molecular Formula	C8H16O2	[1]
Molecular Weight	144.21 g/mol	[1]
IUPAC Name	(3R)-3-methylheptanoic acid	[2]
SMILES	CCCC--INVALID-LINK-- CC(O)=O	[1][2]
InChI	InChI=1S/C8H16O2/c1-3-4-5- 7(2)6-8(9)10/h7H,3-6H2,1- 2H3,(H,9,10)/t7-/m1/s1	[2]
InChIKey	DVESMWJFKVAFSP- SSDOTTSWSA-N	[2]

While specific experimental data for the physical properties of the (R)-enantiomer are limited, the properties of the racemic mixture and the (S)-enantiomer provide valuable estimates.

Table 2: Physical Properties of **3-Methylheptanoic Acid** (Racemic and S-enantiomer)

Property	Racemic 3-Methylheptanoic Acid	(S)-3-Methylheptanoic Acid	Source
CAS Number	53663-30-2	59614-85-6	
Boiling Point	116-117 °C at 10 mmHg	Not specified	[3]
Density	Not specified	Not specified	
Refractive Index (n ²⁵ D)	1.4242	Not specified	[3]
Solubility	Not specified	Not specified	

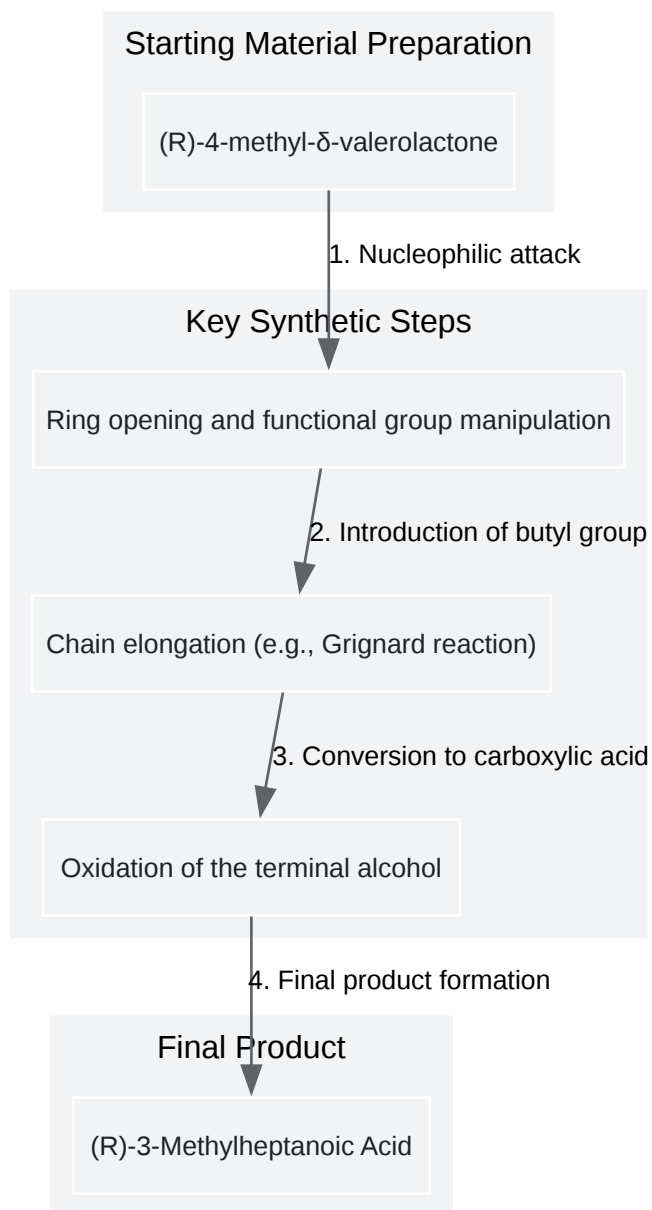
Experimental Protocols: Enantioselective Synthesis

The stereoselective synthesis of (R)-**3-Methylheptanoic acid** is crucial for studying its specific biological functions. Several strategies have been developed for the asymmetric synthesis of chiral 3-methyl alkanoic acids. One common approach involves the use of chiral auxiliaries to direct the stereochemistry of the reaction. Another effective method utilizes readily available chiral starting materials.

A plausible synthetic route to (R)-**3-Methylheptanoic acid** can be conceptualized starting from a chiral precursor, such as (R)-4-methyl- δ -valerolactone. The general steps of such a synthesis are outlined below.

Conceptual Experimental Workflow for the Synthesis of (R)-**3-Methylheptanoic Acid**

Conceptual Workflow for (R)-3-Methylheptanoic Acid Synthesis



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Caption: A conceptual workflow for the enantioselective synthesis of (R)-**3-Methylheptanoic Acid**.

Detailed Methodologies (Conceptual)

- **Ring Opening of (R)-4-methyl- δ -valerolactone:** The chiral lactone is treated with a suitable nucleophile, such as a protected alcohol, to open the ring and form a linear hydroxy ester. This step preserves the stereocenter.
- **Functional Group Manipulation and Chain Elongation:** The resulting primary alcohol can be converted to a leaving group (e.g., a tosylate or bromide). Subsequent reaction with a Grignard reagent, such as butylmagnesium bromide, in the presence of a copper catalyst, would introduce the remaining carbon chain.
- **Deprotection and Oxidation:** The protecting group on the ester is removed, and the resulting primary alcohol is oxidized to a carboxylic acid using standard oxidizing agents like Jones reagent or a milder two-step Swern or Dess-Martin oxidation followed by a Pinnick oxidation.
- **Purification:** The final product, **(R)-3-Methylheptanoic acid**, is purified using techniques such as column chromatography or distillation under reduced pressure.

Note: This represents a generalized approach. Specific reagents, reaction conditions, and purification methods would need to be optimized based on literature precedents for similar transformations.^[4]

Biological Significance and Activity

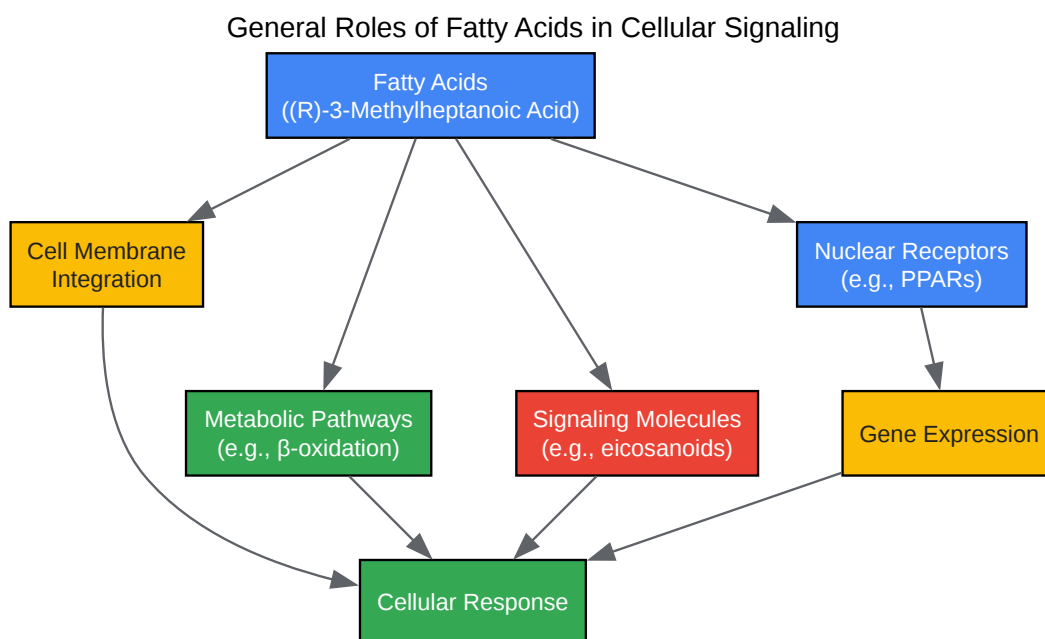
Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse biological roles. They are components of cell membranes, where they influence fluidity, and have been implicated in various signaling pathways.

(R)-3-Methylheptanoic acid has been identified as a volatile organic compound in human axillary sweat and is a contributor to body odor. The composition and concentration of such fatty acids can vary between individuals and are influenced by factors like genetics and the skin microbiome.

Furthermore, some branched-chain fatty acids, including **3-methylheptanoic acid**, have been identified as components of insect pheromones or as precursors to pheromones, playing a crucial role in chemical communication for mating and aggregation.

While specific signaling pathways directly modulated by (R)-**3-Methylheptanoic acid** are not yet fully elucidated, as a fatty acid, it can be anticipated to participate in lipid metabolism and potentially influence cellular signaling cascades that are responsive to fatty acids.

General Role of Fatty Acids in Cellular Signaling



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Caption: A diagram illustrating the general involvement of fatty acids in cellular processes.

Conclusion

(R)-**3-Methylheptanoic acid** is a chiral molecule with established roles in chemical ecology and potential for broader biological activity. This technical guide provides a foundational understanding of its properties and synthesis. Further research into its specific interactions with cellular targets and its role in signaling pathways will be crucial for elucidating its full potential in

drug development and other scientific applications. The provided information on its synthesis will aid researchers in obtaining this molecule for further investigation.

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